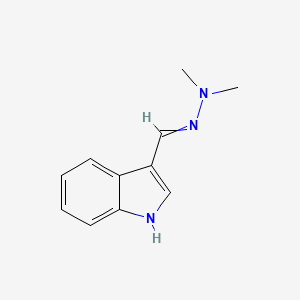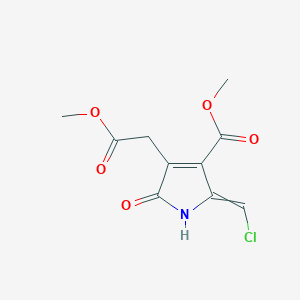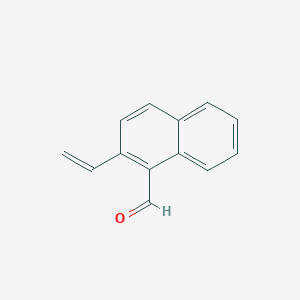
2-Vinyl-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylnaphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring system with an ethenyl group and a formyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-ethenylnaphthalene-1-carbaldehyde involves the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically carried out in an aqueous micellar medium, which enhances the reaction rate and yield by promoting efficient collisions between the organic substrates .
Another method involves the Reimer-Tiemann reaction, where 2-naphthol is treated with chloroform and sodium hydroxide in an aqueous ethanol solution. This method avoids the need for steam or vacuum distillation, making it a more convenient and efficient approach .
Industrial Production Methods
Industrial production of 2-ethenylnaphthalene-1-carbaldehyde may involve large-scale application of the aforementioned synthetic routes. The use of micellar media and optimized reaction conditions can significantly enhance the yield and reduce the production costs, making it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenylnaphthalene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: 2-ethenylnaphthalene-1-carboxylic acid.
Reduction: 2-ethenylnaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethenylnaphthalene-1-carbaldehyde has several scientific research applications:
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethenylnaphthalene-1-carbaldehyde involves its reactivity towards various chemical reagents. The formyl group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic substitution. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the naphthalene ring, which influence the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of an ethenyl group.
2-Naphthaldehyde: Lacks the ethenyl group but has a similar naphthalene ring system with a formyl group.
2-Ethylnaphthalene: Contains an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenylnaphthalene-1-carbaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Propriétés
Formule moléculaire |
C13H10O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-ethenylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2 |
Clé InChI |
QAMVRQIZKGCYOX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C2=CC=CC=C2C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


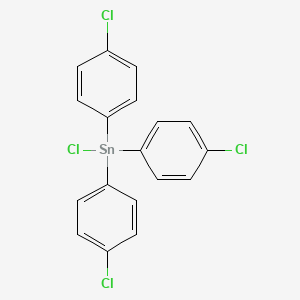

![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
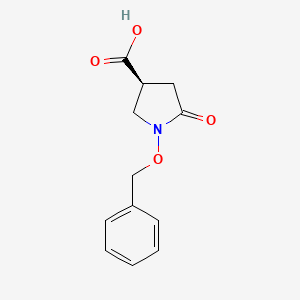

![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)
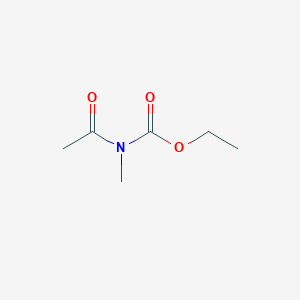
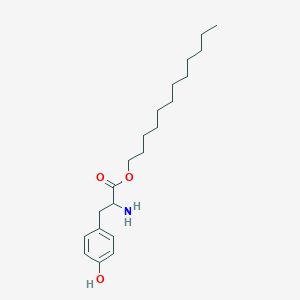
![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)

